molecular formula C8H12O4 B3279947 (E)-Dimethyl hex-2-enedioate CAS No. 70353-99-0

(E)-Dimethyl hex-2-enedioate

Cat. No.: B3279947
CAS No.: 70353-99-0
M. Wt: 172.18 g/mol
InChI Key: QPFMISCWBTXLFC-HWKANZROSA-N
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Description

(E)-Dimethyl hex-2-enedioate, also known as trans-3-hexenedioic acid dimethyl ester, is an organic compound with the molecular formula C8H12O4. It is a diester derived from hex-2-enedioic acid and is characterized by the presence of two ester functional groups and a trans-alkene configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Dimethyl hex-2-enedioate can be synthesized through various methods. One common synthetic route involves the methylation of trans-3-hexenedioic acid using methanol in the presence of an acid catalyst. Another method involves the reaction of acrylic acid methyl ester with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use trans-3-hexenedioic acid and methanol, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-Dimethyl hex-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Dimethyl hex-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Dimethyl hex-2-enedioate involves its interaction with specific molecular targets. In chemical reactions, it acts as an electrophile due to the presence of ester groups, which can be attacked by nucleophiles. The trans-alkene configuration also allows for selective reactions with other compounds, facilitating the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl maleate: Similar in structure but with a cis-alkene configuration.

    Dimethyl fumarate: Similar in structure but with a different alkene configuration.

    Dimethyl succinate: Similar but lacks the alkene group.

Uniqueness

(E)-Dimethyl hex-2-enedioate is unique due to its trans-alkene configuration, which imparts distinct chemical reactivity and selectivity compared to its cis- and non-alkene counterparts. This makes it valuable in specific synthetic applications where such selectivity is required.

Properties

IUPAC Name

dimethyl (E)-hex-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMISCWBTXLFC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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